N-(1,3-dioxoisoindolin-4-yl)-3-(p-tolylthio)propanamide

Drug Discovery Chemical Biology Targeted Protein Degradation

N-(1,3-Dioxoisoindolin-4-yl)-3-(p-tolylthio)propanamide (CAS 895462-93-8) is a synthetic phthalimide–thioether hybrid that integrates a 1,3‑dioxoisoindoline core with a p‑tolylthio‑terminated propanamide side chain. This compound belongs to a broader class of isoindoline‑1,3‑dione derivatives that are frequently employed as cereblon‑recruiting elements in targeted protein degradation (PROTAC) research or as pharmacophore scaffolds in medicinal chemistry.

Molecular Formula C18H16N2O3S
Molecular Weight 340.4
CAS No. 895462-93-8
Cat. No. B2442369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-dioxoisoindolin-4-yl)-3-(p-tolylthio)propanamide
CAS895462-93-8
Molecular FormulaC18H16N2O3S
Molecular Weight340.4
Structural Identifiers
SMILESCC1=CC=C(C=C1)SCCC(=O)NC2=CC=CC3=C2C(=O)NC3=O
InChIInChI=1S/C18H16N2O3S/c1-11-5-7-12(8-6-11)24-10-9-15(21)19-14-4-2-3-13-16(14)18(23)20-17(13)22/h2-8H,9-10H2,1H3,(H,19,21)(H,20,22,23)
InChIKeyNOFOELKNHCBOAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Dioxoisoindolin-4-yl)-3-(p-tolylthio)propanamide (CAS 895462-93-8) – Baseline Characterization for Sourcing Decisions


N-(1,3-Dioxoisoindolin-4-yl)-3-(p-tolylthio)propanamide (CAS 895462-93-8) is a synthetic phthalimide–thioether hybrid that integrates a 1,3‑dioxoisoindoline core with a p‑tolylthio‑terminated propanamide side chain [1]. This compound belongs to a broader class of isoindoline‑1,3‑dione derivatives that are frequently employed as cereblon‑recruiting elements in targeted protein degradation (PROTAC) research or as pharmacophore scaffolds in medicinal chemistry [2]. Its 4‑yl substitution geometry distinguishes it from the more extensively annotated 5‑yl regioisomer, creating a structurally similar yet pharmacologically distinct entity whose selection profile is explored below.

Why N-(1,3-Dioxoisoindolin-4-yl)-3-(p-tolylthio)propanamide Cannot Be Casually Substituted with In‑Class Analogs


Although the phthalimide–propanamide–thioether family shares a common core, minor alterations in substitution pattern, linker length, or sulfur oxidation state produce biologically non‑equivalent entities. For example, the 5‑yl regioisomer (CAS not assigned) has been explicitly annotated as an inhibitor of human liver iodothyronine 5′‑deiodinase, whereas no such activity is documented for the 4‑yl compound . Similarly, chain‑length homologs—acetamide (C2) and butanamide (C4) variants—exhibit different conformational flexibility and potential cereblon‑binding geometries. Treating these compounds as interchangeable substitutes therefore risks invalidating structure‑activity relationship (SAR) conclusions and compromising experimental reproducibility in both biochemical and cell‑based assays.

Quantitative Differentiation Evidence: N-(1,3-Dioxoisoindolin-4-yl)-3-(p-tolylthio)propanamide vs. Closest Analogs


Regioisomeric Discrimination: 4‑yl vs. 5‑yl Substitution on the Isoindoline Ring

The 4‑yl and 5‑yl regioisomers share identical molecular formula (C₁₈H₁₆N₂O₃S, MW 340.40) but differ in the attachment point of the propanamide linker to the isoindoline ring. The 5‑yl isomer (N-(1,3-dioxoisoindolin-5-yl)-3-(p-tolylthio)propanamide) has been listed as an inhibitor of iodothyronine 5′‑deiodinase in human liver cells, whereas the 4‑yl target compound has no reported activity against this enzyme . This functional divergence arises from the altered orientation of the phthalimide hydrogen‑bond acceptors relative to the linker vector, which can shift cereblon‑binding affinity and modify ternary complex formation geometry in PROTAC applications [1].

Drug Discovery Chemical Biology Targeted Protein Degradation

Linker‑Length Dependence: Propanamide (C3) vs. Acetamide (C2) and Butanamide (C4) Homologs

The target compound features a three‑carbon propanamide spacer between the isoindoline‑4‑yl nitrogen and the thioether sulfur. Shorter (acetamide, C2) and longer (butanamide, C4) chain homologs are also commercially available. Systematic variation of linker length alters the distance between the phthalimide CRBN‑binding pharmacophore and the terminal p‑tolyl group, a parameter known to influence PROTAC‑induced ternary complex stability and degradation efficiency [1]. The propanamide spacer provides an intermediate reach (~6.5 Å extended) that may be optimal for certain E3‑ligase–target protein pairs, whereas the C2 homolog restricts conformational sampling and the C4 homolog introduces additional entropic penalty.

Medicinal Chemistry SAR Studies PROTAC Linker Optimization

Cereblon‑Binding Competency of 4‑Substituted Phthalimides: Class‑Wide Evidence

Multiple 4‑substituted isoindoline‑1,3‑dione derivatives, including pomalidomide‑PEG2‑alkyne and related conjugates, retain high affinity for cereblon (CRBN), the substrate receptor of the CRL4 E3 ubiquitin ligase [1]. The target compound’s 4‑yl amide connectivity mirrors that of pomalidomide (4‑amino‑glutaramide), a well‑validated CRBN ligand. Although direct binding data for the target compound are absent, the 4‑yl substitution vector is known to project solvent‑exposed domains outside the thalidomide‑binding pocket, making this regioisomer a suitable anchor point for linker attachment in PROTAC design [2]. The 5‑yl isomer, by contrast, orients the linker toward the pocket floor, which may sterically compromise CRBN engagement.

Targeted Protein Degradation E3 Ligase Ligands Phthalimide SAR

Procurement‑Relevant Application Scenarios for N-(1,3-Dioxoisoindolin-4-yl)-3-(p-tolylthio)propanamide (CAS 895462-93-8)


PROTAC Linker‑Exit‑Vector Exploration

The 4‑yl amide geometry is the established exit vector for cereblon‑recruiting PROTACs. This compound supplies a pre‑assembled p‑tolylthio‑propanamide linker arm that can be further functionalized (e.g., via thioether oxidation or nucleophilic substitution) to create a panel of degraders with varying linker composition, enabling systematic optimization of ternary complex formation [1].

Selectivity Control for Deiodinase Assays

Because the 5‑yl regioisomer has been associated with iodothyronine 5′‑deiodinase inhibition while the 4‑yl compound has not, this compound serves as a negative control or selectivity probe in deiodinase‑focused biochemical screens, helping researchers attribute observed effects specifically to the 5‑substituted chemotype .

SAR Studies on Phthalimide‑Tethered Thioethers

The propanamide linker series (C2, C3, C4) allows investigators to parse the contribution of spacer length to cellular permeability, metabolic stability, and target engagement. The C3 variant is the missing middle homolog that bridges the gap between the shorter acetamide and longer butanamide analogs, enabling complete SAR interpolation [2].

Chemical Biology Tool Compound for CRBN‑Dependent Ubiquitination

When conjugated to a target‑protein ligand, the phthalimide‑thioether scaffold may redirect the CRL4 CRBN E3 ligase to neosubstrates. The 4‑yl attachment preserves the solvent‑exposed exit vector demonstrated in pomalidomide‑based degraders, making this compound a viable starting point for developing novel bifunctional degraders [1].

Quote Request

Request a Quote for N-(1,3-dioxoisoindolin-4-yl)-3-(p-tolylthio)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.